molecular formula C9H15BrO B1445454 (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol CAS No. 1053265-67-0

(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol

Cat. No. B1445454
M. Wt: 219.12 g/mol
InChI Key: HDNZYMKCYWLHGA-UHFFFAOYSA-N
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Description

“(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol” is a chemical compound with the molecular formula C9H15BrO . It is used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol” include its molecular formula (C9H15BrO) and molecular weight . Detailed properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis Applications

  • Bromination Methods in Organic Synthesis : The bromination of cyclopentenones, closely related to the structure of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol, has been explored for potential applications in organic synthesis. Specific methods have been developed for the synthesis of bromo-substituted cyclopentenones, which are significant in creating a variety of useful substances (Shirinian et al., 2012).

  • Formation of Dioxetanes : Studies involving the treatment of bromohydroperoxides in certain conditions, which relate to the properties of the compound , resulted in the formation of various dioxetanes, indicating potential applications in synthesizing unique chemical structures (Kopecky et al., 1975).

Chemical Reaction Mechanisms

  • Study of Alkyl Radicals : Research involving alkyl radicals, which bear resemblance to (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol, contributes to understanding the formation and reactivity of olefin cation radicals. This knowledge is vital in developing reactions for organic synthesis and pharmacological applications (Bales et al., 2001).

  • Exploration of Cyclohexene Derivatives : The mechanism of rearrangements in certain cyclohexene derivatives provides insights into novel synthetic pathways and potential pharmaceutical applications. This research is closely related to the structural aspects of (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol (Boduszek & Shine, 1988).

Photochemical Studies

  • Photochemistry of Cyclohexene Analogues : Investigations into the ultraviolet irradiation of compounds similar to (2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol have revealed unique photochemical reactions. These findings are significant for developing new photoreactive materials or understanding photochemical processes in organic molecules (Erman & Gibson, 1969).

Safety And Hazards

The safety data sheet (SDS) for “(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol” can provide information on its hazards, handling, storage, and disposal . It’s important to consult the SDS when working with this compound to ensure safe and proper use.

properties

IUPAC Name

(2-bromo-5,5-dimethylcyclohexen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-9(2)4-3-8(10)7(5-9)6-11/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNZYMKCYWLHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CO)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301251702
Record name 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol

CAS RN

1053265-67-0
Record name 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053265-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5,5-dimethyl-1-cyclohexene-1-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301251702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol
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Reactant of Route 6
(2-Bromo-5,5-dimethylcyclohex-1-en-1-yl)methanol

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